The compound can be classified under:
The synthesis of 5-(Ethylsulphonyl)-4-nitro-o-anisic acid involves several steps that typically include the following methods:
The molecular structure of 5-(Ethylsulphonyl)-4-nitro-o-anisic acid can be described as follows:
CCS(=O)(=O)c1cc(C(=O)O)c(OC)cc1N
InChI=1S/C10H13NO5S/c1-3-17(14,15)9-4-6(10(12)13)8(16-2)5-7(9)11/h4-5H,3,11H2,1-2H3,(H,12,13)
Spectroscopic techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) are typically employed to confirm the structure of this compound .
5-(Ethylsulphonyl)-4-nitro-o-anisic acid can participate in various chemical reactions:
These reactions are critical for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
Data from spectroscopic analysis provide insights into functional groups present and confirm molecular identity. For example:
5-(Ethylsulphonyl)-4-nitro-o-anisic acid has several scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7